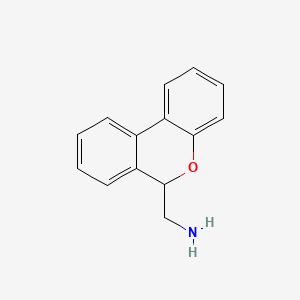
6-Aminomethyl-6H-dibenzo(b,d)pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminomethyl-6H-dibenzo(b,d)pyran is a compound belonging to the class of dibenzo[b,d]pyran-6-ones, which are structurally diverse secondary metabolites. These compounds are known for their broad spectrum of biological activities, including cytotoxic, antioxidant, antifungal, and antimicrobial properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-6H-dibenzo(b,d)pyran can be achieved through various synthetic routes. One common method involves a multicomponent domino reaction that includes six steps: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . Another approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminomethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Aminomethyl-6H-dibenzo(b,d)pyran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its cytotoxic and antimicrobial properties are explored for potential use in cancer treatment and infection control.
Industry: The compound’s antioxidant properties are utilized in the development of preservatives and stabilizers for various products.
Mecanismo De Acción
The mechanism of action of 6-Aminomethyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular membranes, and interfere with DNA replication. These actions contribute to its cytotoxic, antimicrobial, and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Urolithin A: A metabolite of ellagic acid with similar antioxidant and anti-inflammatory properties.
Rhizovagine A: An unusual dibenzo-α-pyrone alkaloid with acetylcholinesterase inhibitory activity.
Cannabinol: A compound with a similar dibenzo[b,d]pyran structure, known for its psychoactive effects.
Uniqueness
6-Aminomethyl-6H-dibenzo(b,d)pyran stands out due to its unique combination of biological activities and its potential for diverse applications in chemistry, biology, medicine, and industry. Its structural features allow for various chemical modifications, making it a versatile compound for research and development.
Propiedades
Número CAS |
83360-41-2 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
6H-benzo[c]chromen-6-ylmethanamine |
InChI |
InChI=1S/C14H13NO/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14H,9,15H2 |
Clave InChI |
BHRGBYWGRLOFNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC3=CC=CC=C23)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



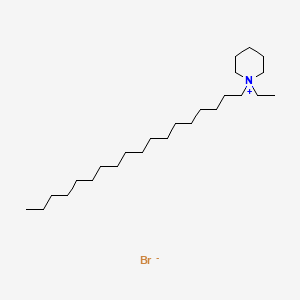
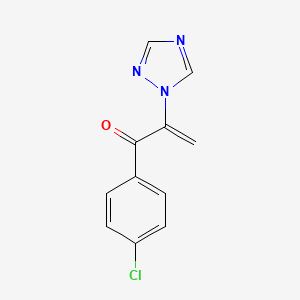

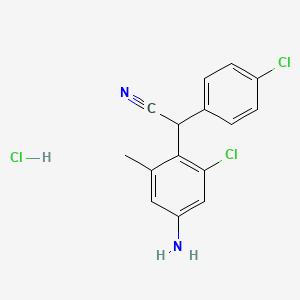
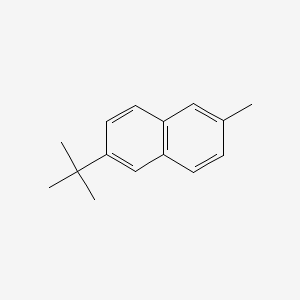
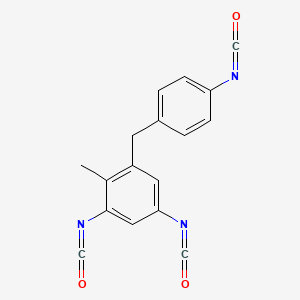
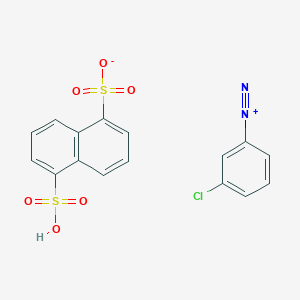
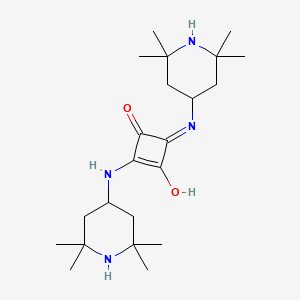
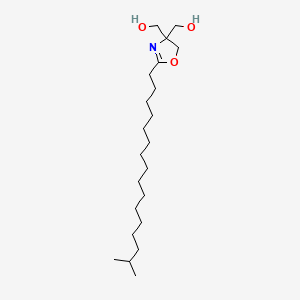
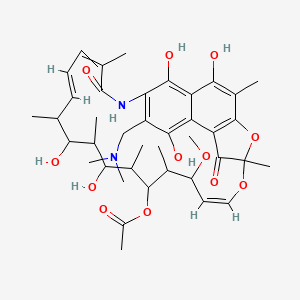
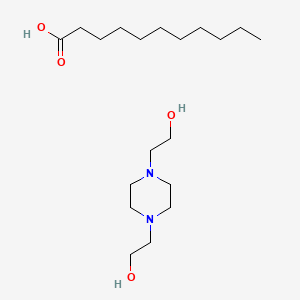

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
